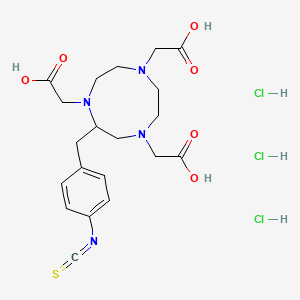
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade: is a bifunctional chelating agent. It is a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and is used primarily for tumor pre-targeting. This compound is known for its ability to conjugate with peptides and radionuclides, making it highly valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-NOTA Trihydrochloride involves the reaction of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid with hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of p-SCN-Bn-NOTA Trihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets technical grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: p-SCN-Bn-NOTA Trihydrochloride primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with various nucleophiles, including amines and thiols, to form stable conjugates .
Common Reagents and Conditions:
Reagents: Common reagents include peptides, proteins, and other biomolecules with nucleophilic groups.
Major Products: The major products formed from these reactions are conjugates of p-SCN-Bn-NOTA with peptides or proteins, which can be used for further applications in imaging and therapy .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-SCN-Bn-NOTA Trihydrochloride is used as a chelating agent to form stable complexes with metal ions. These complexes are valuable in various analytical techniques and catalysis .
Biology: In biological research, this compound is used to label biomolecules for imaging studies. It is particularly useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to form stable complexes with radionuclides .
Medicine: In medicine, p-SCN-Bn-NOTA Trihydrochloride is used for tumor pre-targeting. It can be conjugated with antibodies or peptides that specifically target tumor cells, allowing for precise delivery of therapeutic radionuclides .
Industry: In the industrial sector, this compound is used in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with metal ions makes it valuable in the production of radiopharmaceuticals .
Mécanisme D'action
The mechanism of action of p-SCN-Bn-NOTA Trihydrochloride involves its ability to chelate metal ions. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable conjugates. These conjugates can then bind to specific molecular targets, such as tumor cells, allowing for targeted imaging or therapy .
Comparaison Avec Des Composés Similaires
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Comparison: Compared to these similar compounds, p-SCN-Bn-NOTA Trihydrochloride offers unique advantages due to its bifunctional nature. The presence of the isothiocyanate group allows for easy conjugation with biomolecules, making it highly versatile for various applications. Additionally, its macrocyclic structure provides enhanced stability for metal ion complexes, which is crucial for imaging and therapeutic applications .
Propriétés
Formule moléculaire |
C20H29Cl3N4O6S |
|---|---|
Poids moléculaire |
559.9 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H |
Clé InChI |
UJYWTIBZBSADFF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


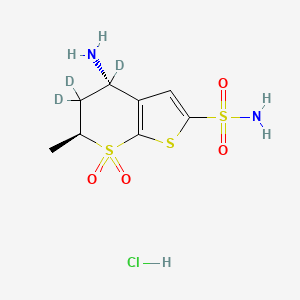


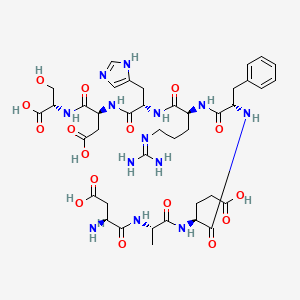
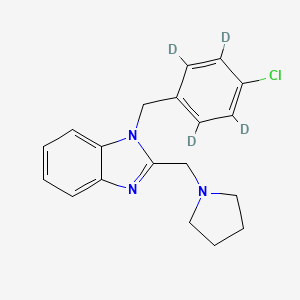
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
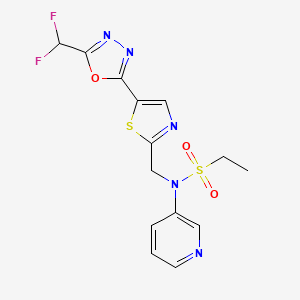
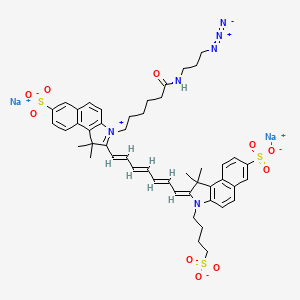
![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)
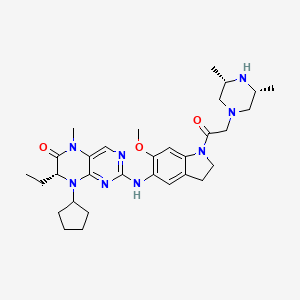
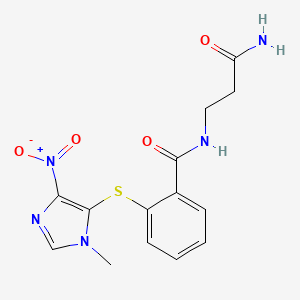
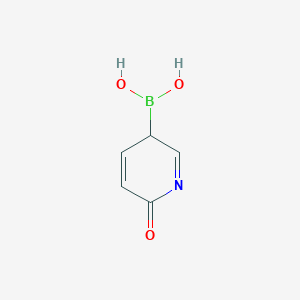
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
